molecular formula C19H32N2O6 B3025783 (2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol CAS No. 1255704-24-5

(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol

Cat. No. B3025783
CAS RN: 1255704-24-5
M. Wt: 384.5 g/mol
InChI Key: IQLMWMXFFNAONP-WJEGLXPMSA-N
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Description

Heronapyrrole B is a farnesylated 2-nitropyrrole bacterial metabolite that has been found in Streptomyces and has antibacterial activity. It is active against the Gram-positive bacteria S. aureus and B. subtilis (MICs = 1.8 and 7.5 µM, respectively) but not Gram-negative P. aeruginosa or E. coli.

Scientific Research Applications

Genotoxicity and Environmental Health

  • Nitro aromatic hydrocarbons , including structures similar to the nitro-1H-pyrrol moiety, are extensively studied for their mutagenic and carcinogenic significance, especially in relation to environmental pollutants. Nitrobenzo[a]pyrenes (NBPs) and related nitroazaarenes demonstrate high mutagenicity and are implicated in lung cancer pathogenesis, primarily through exposure to particulate pollutants from combustion processes (Tokiwa et al., 1994).

Exposure Biomarkers

  • Urinary metabolites of compounds similar to "(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol" can be used as biomarkers for exposure to traffic-related pollutants. Studies have found that metabolites like 1-amino-pyrene serve as indicators of exposure to specific combustion emissions (Gong et al., 2015).

Environmental Monitoring

  • Environmental studies have utilized similar nitro-PAH compounds to understand the extent and impact of environmental exposure . These compounds are part of a larger group of polycyclic aromatic hydrocarbons (PAHs) that contribute to the health risks associated with air pollution (He et al., 2021).

Mechanism of Action

Target of Action

Heronapyrrole B is a farnesylated 2-nitropyrrole bacterial metabolite that has been found in Streptomyces . It is active against the Gram-positive bacteria S. aureus and B. subtilis (MICs = 1.8 and 7.5 μM, respectively) but not Gram-negative P. aeruginosa or E. coli . Therefore, its primary targets are likely proteins or processes unique to Gram-positive bacteria.

Mode of Action

It is known that the compound is produced by streptomyces in response to a bacteriostatic aspergillus metabolite . This metabolite stimulates the Streptomyces to produce nitric oxide (NO), which in turn mediates transcriptional activation of a silent biosynthetic gene cluster (BGC) for fungistatic heronapyrrole B .

Biochemical Pathways

The compound’s production is linked to the activation of a silent bgc in streptomyces . This suggests that Heronapyrrole B may interfere with the normal functioning of certain biosynthetic pathways in target organisms, leading to their inhibition.

Result of Action

Heronapyrrole B exhibits antibacterial activity, particularly against Gram-positive bacteria

Action Environment

Heronapyrrole B was isolated from a marine-derived Streptomyces found on the Australian Barrier Reef . The production of this compound is thought to be part of an “inter-kingdom beach warfare” between a Streptomyces sp. and Aspergillus sp. co-isolated from shallow water beach sand . This suggests that environmental factors, such as the presence of competing organisms and the specific conditions of the marine environment, may influence the production and action of Heronapyrrole B.

properties

IUPAC Name

(E,2R,3S,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLMWMXFFNAONP-WJEGLXPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC[C@@](C)([C@@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@@H](C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol
Reactant of Route 2
(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol
Reactant of Route 3
(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol
Reactant of Route 4
(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol
Reactant of Route 5
(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol
Reactant of Route 6
Reactant of Route 6
(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol

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